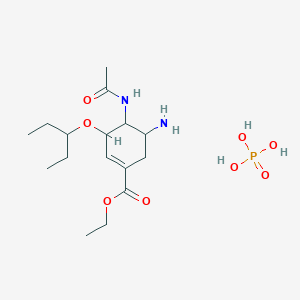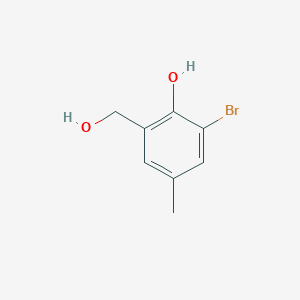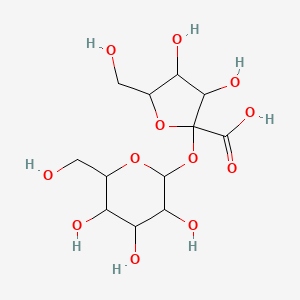
ent-Oseltamivir Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Oseltamivir Phosphate: is an antiviral compound that serves as a neuraminidase inhibitor. It is a stereoisomer of Oseltamivir Phosphate, which is widely known for its use in treating and preventing influenza A and B. The compound works by inhibiting the activity of the viral neuraminidase enzyme, thereby preventing the release of new viral particles from infected cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-Oseltamivir Phosphate typically involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as esterification, reduction, and cyclization. One efficient method involves the enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and gas chromatography for the quantification of organic volatile impurities .
Análisis De Reacciones Químicas
Types of Reactions: ent-Oseltamivir Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
ent-Oseltamivir Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Investigated for its effects on viral replication and neuraminidase inhibition.
Medicine: Primarily used in the development of antiviral drugs for treating influenza.
Industry: Employed in the production of antiviral medications and as a reference standard in analytical chemistry
Mecanismo De Acción
ent-Oseltamivir Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues, thereby blocking the release of new viral particles from infected cells. The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .
Comparación Con Compuestos Similares
Zanamivir: Another neuraminidase inhibitor used for treating influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Laninamivir: A long-acting neuraminidase inhibitor.
Comparison: ent-Oseltamivir Phosphate is unique due to its stereoisomeric form, which can influence its binding affinity and efficacy. Compared to zanamivir and peramivir, this compound is orally bioavailable, making it more convenient for patient use .
Propiedades
Fórmula molecular |
C16H31N2O8P |
|---|---|
Peso molecular |
410.40 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4) |
Clave InChI |
PGZUMBJQJWIWGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)



![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)

![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)





![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)
